4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the pyridine carboxamide family This compound is characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines, chlorobenzenes, and thiols. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the chlorophenyl group via nucleophilic substitution reactions.
Cyclization: Formation of the pyridine ring through cyclization reactions.
Functional Group Interconversion: Introduction of the cyano and methylsulfanyl groups through functional group interconversion reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide: shares structural similarities with other pyridine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H18ClN3OS |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3OS/c1-13-6-4-5-7-18(13)26-21(27)19-14(2)25-22(28-3)17(12-24)20(19)15-8-10-16(23)11-9-15/h4-11H,1-3H3,(H,26,27) |
InChI Key |
SJJGYMUGKWTGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SC)C |
Origin of Product |
United States |
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